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Cat. No.: B1673159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Julibrine II is a pyridoxine glycoside isolated from the stem bark of Albizzia julibrissin

DURAZZ. This document provides a comprehensive overview of its physical and chemical

properties, based on experimental data. It details the isolation and structure elucidation

process and presents the experimental protocol for assessing its notable biological activity: the

induction of cardiac arrhythmia. This guide is intended to serve as a foundational resource for

researchers and professionals in drug development interested in the pharmacological potential

and toxicological profile of Julibrine II.

Chemical and Physical Properties
Julibrine II is a complex glycoside with a molecular formula of C20H31NO12. Its structure

consists of a pyridoxine (Vitamin B6) aglycone linked to a disaccharide moiety. The following

table summarizes its key physical and chemical properties based on experimental and

computationally predicted data.
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Property Value Source

Molecular Formula C20H31NO12 [1]

Average Molecular Weight 477.463 g/mol [1]

Monoisotopic Molecular

Weight
477.184625442 g/mol [1]

Appearance Amorphous Powder Experimental

Optical Rotation [α]D -25.6° (c=1.0, H2O) Experimental

UV λmax (MeOH)
225.5 nm (ε 4500), 287.5 nm

(ε 3100)
Experimental

IUPAC Name

5-{[3,4-dihydroxy-4-

(hydroxymethyl)oxolan-2-

yl]oxy}-6-{[5-hydroxy-4-

(methoxymethyl)-6-

methylpyridin-3-yl]methoxy}-2-

(hydroxymethyl)oxane-3,4-diol

[1]

SMILES

COCC1=C(O)C(C)=NC=C1CO

C1OC(CO)C(O)C(O)C1OC1O

CC(O)(CO)C1O

[1]

InChI Key
OGMDYCDHLSLDDN-

UHFFFAOYSA-N

Water Solubility (Predicted) 8.91 g/L ALOGPS

logP (Predicted) -1.6 ALOGPS

pKa (Strongest Acidic)

(Predicted)
8.59 ChemAxon

pKa (Strongest Basic)

(Predicted)
5.58 ChemAxon

Hydrogen Bond Donor Count 7 ChemAxon

Hydrogen Bond Acceptor

Count
13 ChemAxon
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Polar Surface Area 200.65 Å² ChemAxon

Rotatable Bond Count 9 ChemAxon

Spectroscopic Data
The structure of Julibrine II was elucidated using various spectroscopic methods, including ¹H-

NMR, ¹³C-NMR, and FAB-MS.

¹³C-NMR Spectral Data (100 MHz, C5D5N)
Carbon No. Chemical Shift (δ) Carbon No. (Sugar) Chemical Shift (δ)

2 147.2 Glc-1' 105.0

3 133.4 Glc-2' 83.9

4 147.8 Glc-3' 78.4

5 147.2 Glc-4' 71.7

6 123.6 Glc-5' 78.2

2-Me 18.8 Glc-6' 62.8

3-CH₂O 61.2 Api-1'' 111.4

4-CH₂OMe 69.3 Api-2'' 78.2

4-OMe 58.4 Api-3'' 80.4

Api-4'' 75.2

Api-5'' 65.1

¹H-NMR Spectral Data (400 MHz, C5D5N)
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Proton No.
Chemical Shift (δ,
mult., J in Hz)

Proton No. (Sugar)
Chemical Shift (δ,
mult., J in Hz)

6-H 8.36 (s) Glc-1'-H 5.43 (d, 7.8)

2-Me 2.45 (s) Api-1''-H 6.21 (d, 2.4)

3-CH₂O 5.17 (s) Api-5''-H
4.63 (d, 9.8), 4.14 (d,

9.8)

4-CH₂OMe 4.60 (s)

4-OMe 3.29 (s)

Mass Spectrometry
FAB-MS (positive ion mode): m/z 500 [M+Na]⁺, 478 [M+H]⁺

FAB-MS (negative ion mode): m/z 476 [M-H]⁻

Experimental Protocols
Isolation of Julibrine II
The isolation of Julibrine II from the fresh stem bark of Albizzia julibrissin involves a multi-step

extraction and chromatographic process.
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Extraction

Solvent Partitioning

Chromatography

Fresh Stem Bark of A. julibrissin

Methanol Extraction

Concentrated Methanol Extract

Partition between n-Hexane and Water

Partition of Aqueous Layer with n-BuOH

n-BuOH Soluble Fraction

Diaion HP-20 Column Chromatography
(H₂O -> MeOH gradient)

Silica Gel Column Chromatography
(CHCl₃-MeOH-H₂O)

Sephadex LH-20 Column Chromatography
(MeOH)

Preparative HPLC
(ODS, MeOH-H₂O)

Julibrine II (Amorphous Powder)

Click to download full resolution via product page

Isolation workflow for Julibrine II.
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Extraction: The fresh stem bark of A. julibrissin is extracted with methanol. The extract is

then concentrated.

Solvent Partitioning: The concentrated methanol extract is partitioned between n-hexane and

water. The aqueous layer is further partitioned with n-butanol.

Column Chromatography: The n-butanol soluble fraction is subjected to a series of column

chromatography steps:

Diaion HP-20 with a water to methanol gradient.

Silica gel with a chloroform-methanol-water solvent system.

Sephadex LH-20 with methanol as the eluent.

Preparative HPLC: The final purification is achieved by preparative high-performance liquid

chromatography on an ODS column using a methanol-water mobile phase to yield pure

Julibrine II.

Arrhythmic-Inducing Activity Assay
The arrhythmogenic properties of Julibrine II were evaluated using an isolated frog heart

model.
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Isolated Frog Heart
(Rana catesbeiana)

Perfusion with Ringer's Solution
(Straub's Method)

Record Normal Heartbeat
(Kymograph)

Administer Julibrine II
(in Ringer's solution)

Observe and Record Changes
in Heart Contraction

Induction of Arrhythmia

Click to download full resolution via product page

Protocol for arrhythmia-inducing activity assay.

Preparation: The heart of a frog (Rana catesbeiana) is isolated.

Perfusion: The isolated heart is perfused with Ringer's solution using the Straub's method.

Baseline Recording: The normal heartbeat is recorded on a kymograph.

Compound Administration: Julibrine II, dissolved in Ringer's solution, is administered to the

perfused heart.

Observation: Changes in the heart's contractions are observed and recorded to determine

the onset and nature of any arrhythmia. Julibrine II was found to exhibit an arrhythmia-
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inducing action in this assay.

Biological Activity and Signaling Pathways
The primary reported biological activity of Julibrine II is the induction of cardiac arrhythmias.

The precise molecular mechanism and the signaling pathways involved have not been fully

elucidated. However, based on its structure as a pyridoxine derivative and its effect on cardiac

rhythm, it is hypothesized to interact with cardiac ion channels.

Julibrine II

Cardiac Ion Channels
(e.g., K+, Na+, Ca2+)

Interacts with
(Hypothesized)

Alteration of
Membrane Potential

Disruption of Normal
Action Potential

Cardiac Arrhythmia

Click to download full resolution via product page

Hypothesized mechanism of arrhythmogenic action.

Further research is required to identify the specific ion channel targets and the downstream

signaling cascades affected by Julibrine II. This would involve electrophysiological studies,

such as patch-clamp experiments on isolated cardiomyocytes, to measure the effect of

Julibrine II on specific ionic currents.
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Conclusion
Julibrine II is a well-characterized pyridoxine glycoside from Albizzia julibrissin. This guide

provides the foundational chemical, physical, and initial biological data necessary for further

research. The detailed experimental protocols for its isolation and the assessment of its

arrhythmogenic activity offer a starting point for more in-depth mechanistic studies. Future

investigations should focus on elucidating the precise molecular targets and signaling

pathways responsible for its cardiac effects to better understand its potential toxicological and

pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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